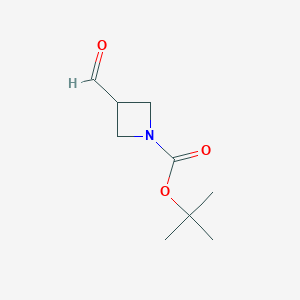

Tert-butyl 3-formylazetidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-formylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQOZRRUGOADSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443973 | |

| Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177947-96-5 | |

| Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-formylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Tert-butyl 3-formylazetidine-1-carboxylate?

An In-Depth Technical Guide to Tert-butyl 3-formylazetidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic importance of this reagent lies in the unique combination of a strained four-membered azetidine ring, a versatile aldehyde functional group, and a stable tert-butyloxycarbonyl (Boc) protecting group. The azetidine scaffold is increasingly sought after in drug design as a bioisostere for larger, more flexible, or more lipophilic groups, often improving physicochemical properties such as solubility and metabolic stability. The aldehyde handle provides a reactive site for a multitude of chemical transformations, most notably reductive amination, enabling the rapid generation of diverse chemical libraries. This guide offers a comprehensive overview of its synthesis, characterization, key reactions, and applications, tailored for researchers and scientists in organic synthesis and drug development.

Chapter 1: Physicochemical and Spectroscopic Profile

This compound is typically a viscous oil or low-melting solid at room temperature. Due to the reactivity of the aldehyde group, it is recommended to be stored under an inert atmosphere in a freezer at temperatures around -20°C to prevent oxidation and degradation.[1][2]

1.1: Physical and Chemical Properties

The key identifying and physical properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 177947-96-5 | [1][3] |

| Molecular Formula | C₉H₁₅NO₃ | [1][3] |

| Molecular Weight | 185.22 g/mol | [1][3] |

| Appearance | Viscous liquid or oil | |

| Boiling Point | 256.6 ± 33.0 °C (at 760 mmHg, predicted) | [4] |

| Density | 1.2 ± 0.1 g/cm³ (predicted) | [4] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C=O | [1] |

| InChI Key | JVQOZRRUGOADSU-UHFFFAOYSA-N |

1.2: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The aldehyde proton provides a highly characteristic signal in the ¹H NMR spectrum.

| Spectroscopy | Key Features and Typical Values | Reference |

| ¹H NMR | (400 MHz, CDCl₃), δ (ppm): 9.85 (d, 1H, -CHO), 4.14-4.07 (m, 4H, azetidine CH₂), 3.40-3.32 (m, 1H, azetidine CH), 1.44 (s, 9H, -C(CH₃)₃) | [3] |

| ¹³C NMR | (Predicted), δ (ppm): ~200 (-CHO), ~156 (C=O, carbamate), ~80 (-C(CH₃)₃), ~55 (azetidine CH₂), ~45 (azetidine CH), 28.4 (-C(CH₃)₃) | |

| IR Spectroscopy | (Predicted), ν (cm⁻¹): ~2975 (C-H stretch), ~1720 (C=O stretch, aldehyde), ~1695 (C=O stretch, carbamate) | |

| Mass Spectrometry | ESI-MS: m/z 186 [M+H]⁺, 208 [M+Na]⁺ |

Chapter 2: Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Several oxidation protocols can be employed, with Swern-type oxidations and those using hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) being common choices.[3]

2.1: Synthetic Workflow Diagram

The following diagram illustrates a typical synthesis via a Swern-Moffatt oxidation protocol.

Caption: Workflow for the Swern oxidation synthesis.

2.2: Field-Proven Experimental Protocol: Swern Oxidation

This protocol describes a common lab-scale synthesis. The causality behind the choices is critical: Swern oxidation is chosen for its mild conditions, which avoids over-oxidation to the carboxylic acid and is compatible with the Boc-protecting group.

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (Et₃N) (5.0 eq)

-

Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, add anhydrous DMSO (3.0 eq) dropwise at -78 °C (a dry ice/acetone bath). Stir the mixture for 15-30 minutes. The formation of the electrophilic chlorosulfonium salt is the key activating step.

-

Alcohol Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at -78 °C. Stir for 45-60 minutes.

-

Quenching: Add anhydrous triethylamine (5.0 eq) dropwise.[3] The triethylamine acts as a base to abstract a proton, leading to the collapse of the intermediate and formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.

-

Warm-up and Workup: Allow the reaction to warm slowly to room temperature. Dilute the mixture with additional DCM and wash sequentially with water and brine.[3]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield the final product as a clear oil.[3]

Chapter 3: Key Chemical Transformations

The aldehyde functionality is a versatile handle for C-C and C-N bond formation, making this reagent a cornerstone for library synthesis in drug discovery.

3.1: Reductive Amination

Reductive amination is arguably the most valuable reaction of this building block. It provides a robust and high-throughput method to introduce a wide array of amine substituents at the 3-position of the azetidine ring. The process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.[5]

Mechanism Insight: The reaction is often catalyzed by a weak acid (like acetic acid) to facilitate the dehydration step in imine formation.[6] A key choice is the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and tolerates the slightly acidic conditions.[5]

3.2: Reductive Amination Workflow Diagram

Caption: Mechanism of reductive amination.

3.3: Field-Proven Protocol: Reductive Amination

This protocol provides a general procedure for coupling the aldehyde with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Desired amine (primary or secondary, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE.[5]

-

Imine Formation: If the amine is a weak nucleophile (e.g., an aniline), add a catalytic amount of acetic acid to promote the formation of the iminium ion. Stir at room temperature for 1-2 hours.[6]

-

Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. The portion-wise addition controls any potential exotherm.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by TLC or LC-MS (4-24 hours).[5]

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.[5]

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel chromatography or recrystallization.

Chapter 4: Applications in Medicinal Chemistry

The incorporation of the 3-substituted azetidine motif is a well-established strategy in drug design to enhance pharmacological properties.

-

Improved Physicochemical Properties: The azetidine ring can increase the aqueous solubility and reduce the lipophilicity of a molecule compared to larger carbocyclic or heterocyclic rings, which is beneficial for oral bioavailability.

-

Metabolic Stability: The strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

-

Vectorial Exit: The rigid, three-dimensional structure of the azetidine scaffold allows it to act as a vector, projecting substituents into specific regions of a protein's binding pocket to form new, beneficial interactions.

-

Bioisosterism: It can serve as a bioisostere for other common groups like piperidines, pyrrolidines, or even phenyl rings, while offering a distinct geometric and electronic profile.

Chapter 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area or chemical fume hood.[7]

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a freezer (-20 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[1][2]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid breathing vapors.[7]

References

-

This compound | C9H15NO3 | CID 10726182. PubChem. [Link]

-

3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 177947-96-5. Chemsrc. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry. [Link]

-

Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

-

Reductive Amination Video Protocol. YouTube. [Link]

-

Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. CAS#:177947-96-5 | 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Tert-butyl 3-formylazetidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 3-formylazetidine-1-carboxylate: Properties, Synthesis, and Reactivity

Introduction

This compound is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a strained four-membered azetidine ring, a sterically demanding tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a reactive aldehyde functional group. This unique combination of features makes it a versatile intermediate for the synthesis of complex nitrogen-containing molecules, particularly in the development of novel therapeutic agents. The azetidine scaffold is a key motif in many biologically active compounds, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 177947-96-5[1][2] |

| Molecular Formula | C₉H₁₅NO₃[2][3] |

| Molecular Weight | 185.22 g/mol [2][4] |

| Appearance | Viscous liquid or oil[1][5] |

| Boiling Point | 256.6 ± 33.0 °C at 760 mmHg[4] |

| Density | 1.188 g/cm³[5] |

| Refractive Index | 1.4600 to 1.4640[5] |

| Purity | ≥95-96%[1][2] |

| Storage | Store in freezer (-20°C) under an inert atmosphere[1][2][6] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C=O[2] |

| InChI Key | JVQOZRRUGOADSU-UHFFFAOYSA-N[1][7] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum provides distinct signals confirming the structure. A representative spectrum in CDCl₃ shows a singlet for the nine protons of the tert-butyl group around δ 1.44 ppm. The protons of the azetidine ring appear as multiplets between δ 3.32 and 4.14 ppm. The aldehydic proton is a characteristic downfield signal, typically a doublet, observed around δ 9.85 ppm.[5][8]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls of the Boc group (~156 ppm) and the aldehyde (~200 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and the carbons of the azetidine ring.

-

IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (around 1730 cm⁻¹) and the carbamate (around 1700 cm⁻¹). A peak corresponding to the aldehydic C-H stretch is also expected around 2720 cm⁻¹.

Synthesis

The most common and direct route to this compound is through the oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Several oxidation protocols are effective, with the choice often depending on scale, desired purity, and reagent availability.

Two prevalent methods are Swern oxidation and oxidation using 2-Iodoxybenzoic acid (IBX).

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine.[8] While effective, it requires cryogenic conditions and careful handling of reagents.

-

IBX Oxidation: Using IBX in a solvent like ethyl acetate provides a milder alternative that can often be run at room temperature or with gentle heating.[5][8] This method is known for its high efficiency and straightforward workup.[8]

Sources

- 1. This compound | 177947-96-5 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H15NO3 | CID 10726182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:177947-96-5 | 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. 177947-96-5|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 177947-96-5 [sigmaaldrich.com]

- 8. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to tert-Butyl 3-formylazetidine-1-carboxylate: Structure, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-formylazetidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A primary focus is placed on its synthesis, with a detailed, field-proven experimental protocol for its preparation via Swern oxidation, including mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity, emphasizing the synthetic utility of its aldehyde functional group and the N-Boc protecting group. Spectroscopic characterization, safety protocols, and storage conditions are also comprehensively covered. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Chemical Identity and Properties

This compound is a key synthetic intermediate characterized by a strained four-membered azetidine ring. This scaffold is of high interest in drug design as it provides a rigid, three-dimensional structure that can be used to orient substituents in a well-defined region of space, often improving binding affinity and pharmacokinetic properties. The molecule features two key functional groups: a reactive aldehyde at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

IUPAC Name and Structure

The formal IUPAC name for this compound is This compound .[1][2][3] It is also commonly referred to as 1-Boc-3-azetidinecarboxaldehyde or N-(tert-Butoxycarbonyl)azetidine-3-carboxaldehyde.[3][4]

Caption: 2D Structure of this compound.

Key Identifiers

| Identifier | Value |

| CAS Number | 177947-96-5[1][3] |

| Molecular Formula | C₉H₁₅NO₃[2][3][5] |

| Molecular Weight | 185.22 g/mol [1][3][5] |

| InChI Key | JVQOZRRUGOADSU-UHFFFAOYSA-N[1] |

| PubChem CID | 10726182[2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Clear, colorless to yellow viscous liquid/oil | [1][4][5] |

| Boiling Point | ~257 °C at 760 mmHg | [4][6] |

| Flash Point | ~109 °C | [4] |

| Purity | Typically ≥95% | [1][3] |

| Storage | Store at -20°C under an inert atmosphere (e.g., Nitrogen) | [1][3][4] |

| Sensitivity | Air sensitive | [4] |

Synthesis and Mechanism

The most prevalent and reliable method for preparing this compound is the oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[5] While several oxidizing agents like IBX can be used[5][6], the Swern oxidation offers high yields and predictable outcomes with readily available reagents.

Detailed Experimental Protocol: Swern Oxidation

This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the target aldehyde.

Materials:

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Triethylamine (TEA, Et₃N)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reactor Setup: Assemble a two-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Activator Formation: Charge the flask with anhydrous DCM (approx. 0.2 M relative to the alcohol) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.2-1.5 equivalents) dropwise.

-

Coreactant Addition: Slowly add anhydrous DMSO (2.2-2.5 equivalents) dropwise via syringe to the cooled DCM solution.

-

Causality: This step forms the electrophilic species, chlorodimethylsulfonium chloride (the "Swern complex"). Vigorous gas evolution (CO, CO₂) is observed. The reaction must be kept cold to prevent side reactions of the unstable complex. Stir for 30 minutes at -78 °C.

-

-

Substrate Addition: Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Causality: The alcohol attacks the sulfur atom of the Swern complex, forming an alkoxysulfonium salt intermediate. Stir for 45-60 minutes at -78 °C.

-

-

Deprotonation and Elimination: Add triethylamine (5.0 equivalents) dropwise. A thick white precipitate (triethylammonium chloride) will form.

-

Causality: The hindered base deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination (E2-like) reaction. This collapses the intermediate to form the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.

-

-

Quench and Workup: After stirring for 1 hour, allow the reaction to warm to room temperature. Dilute with DCM and wash sequentially with water and saturated sodium chloride solution (brine).

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude oil is purified by flash column chromatography (eluent: heptane/ethyl acetate gradient) to yield this compound as a clear to light yellow oil.[5]

-

Self-Validation: The progress of the reaction and the purity of the final product should be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

-

Mechanistic Workflow: The Swern Oxidation

The following diagram illustrates the key transformations in the Swern oxidation protocol.

Caption: Experimental workflow for the synthesis via Swern Oxidation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct functional regions: the aldehyde and the Boc-protected amine.

The Aldehyde Functional Group

The aldehyde is a versatile electrophilic handle for C-C and C-N bond formation. Key transformations include:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form substituted 3-(aminomethyl)azetidines. This is one of the most powerful and widely used reactions in drug discovery for library synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides to generate alkenes, extending the carbon chain at the 3-position.

-

Grignard/Organolithium Addition: Nucleophilic addition to form secondary alcohols, providing access to chiral centers.

-

Aldol and Related Condensations: Used as an electrophile in reactions with enolates or other carbon nucleophiles.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.

-

Stability: It is robust and stable to a wide range of non-acidic conditions, including basic hydrolysis, reduction, and many organometallic reactions.[7] This allows for selective manipulation of the aldehyde group without disturbing the azetidine nitrogen.

-

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in a protic solvent. The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and CO₂, liberating the secondary amine of the azetidine ring. This newly revealed amine is a nucleophilic site available for further functionalization, such as acylation, alkylation, or arylation.

Spectroscopic Characterization

Authenticating the structure of this compound relies on standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Published data (400 MHz, CDCl₃) shows key signals at:

-

δ 9.85 (d, J=2.0 Hz, 1H): The aldehyde proton, a singlet or narrow doublet.[5][6]

-

δ 4.14-4.07 (m, 4H): The protons on the azetidine ring carbons adjacent to the nitrogen.[5][6]

-

δ 3.40-3.32 (m, 1H): The proton on the carbon bearing the formyl group (C3).[5][6]

-

δ 1.44 (s, 9H): The nine equivalent protons of the tert-butyl group.[5][6]

-

-

¹³C NMR Spectroscopy: Expected chemical shifts would include a downfield signal for the aldehyde carbonyl (~200 ppm), a signal for the Boc carbonyl (~156 ppm), a signal for the quaternary carbon of the Boc group (~80 ppm), signals for the azetidine ring carbons (~40-60 ppm), and a signal for the methyl carbons of the Boc group (~28 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong carbonyl stretching bands: one for the aldehyde C=O (~1720-1740 cm⁻¹) and one for the urethane C=O of the Boc group (~1680-1700 cm⁻¹).

Handling, Storage, and Safety

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

This compound is classified with the following hazards:

| GHS Pictogram | Hazard Code | Description |

| H302 | Harmful if swallowed[1][8] | |

| H315 | Causes skin irritation[1][8] | |

| H319 | Causes serious eye irritation[1][8] | |

| H335 | May cause respiratory irritation[1][8] |

The signal word is Warning .[1]

Safe Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing vapors or mist.[8]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]

Storage and Stability

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.[3]

-

For long-term stability, store in a freezer at -20°C.[1][3][4]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its utility is defined by the orthogonal reactivity of its aldehyde handle and the acid-labile N-Boc protecting group, all built upon a conformationally constrained azetidine scaffold. The reliable synthetic protocols for its preparation, coupled with its predictable reactivity, make it an indispensable tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

- 1. This compound | 177947-96-5 [sigmaaldrich.cn]

- 2. This compound | C9H15NO3 | CID 10726182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 177947-96-5 CAS MSDS (3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to 1-Boc-3-formylazetidine: Synthesis, Properties, and Reactivity

Introduction: The Strategic Value of a Constrained Aldehyde

In the landscape of modern drug discovery and development, small, conformationally constrained building blocks are of paramount importance. They allow for the precise spatial arrangement of pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. 1-Boc-3-formylazetidine (CAS: 177947-96-5), a chemically versatile and structurally unique four-membered heterocycle, has emerged as a key intermediate in this domain. The azetidine ring imparts a rigid, three-dimensional character, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of its core physicochemical properties, robust synthetic methodologies, and key reactive pathways, offering field-proven insights for researchers in medicinal chemistry and process development. Its utility is notably highlighted in the synthesis of complex therapeutic agents, including potent Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer.[1][][3]

Physicochemical and Structural Properties

1-Boc-3-formylazetidine is typically supplied as a clear, colorless to light yellow liquid.[4] The tert-butyloxycarbonyl (Boc) protecting group is critical, as it deactivates the ring nitrogen, preventing its participation in unwanted side reactions and enhancing the compound's stability and solubility in common organic solvents.

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| CAS Number | 177947-96-5 | [4][5][6][7] |

| Molecular Formula | C₉H₁₅NO₃ | [6] |

| Molecular Weight | 185.22 g/mol | [6] |

| IUPAC Name | tert-butyl 3-formylazetidine-1-carboxylate | [8] |

| Synonyms | 1-Boc-azetidine-3-carboxaldehyde, N-Boc-3-azetidinecarboxaldehyde | [4][8] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 256.6 °C at 760 mmHg | N/A |

| Density | 1.188 g/cm³ | N/A |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C=O | [6] |

| Storage | -20°C, under inert nitrogen atmosphere | [6] |

Synthesis of 1-Boc-3-formylazetidine

The most reliable and scalable synthesis of 1-Boc-3-formylazetidine involves the mild oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid, which is a common side reaction with more aggressive reagents. Methods such as the Swern or Dess-Martin oxidation are effective, but protocols utilizing 2-Iodoxybenzoic acid (IBX) offer high yields and operational simplicity.

Diagram of Synthesis Workflow

Caption: Workflow for the oxidation of 1-Boc-3-hydroxymethylazetidine to the target aldehyde.

Detailed Experimental Protocol: IBX Oxidation

This protocol is adapted from established literature procedures demonstrating a high-yield conversion.[9]

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).

-

Reagent Addition: Add ethyl acetate as the solvent, followed by the addition of 2-Iodoxybenzoic acid (IBX) (2.0 eq).

-

Causality Note: IBX is a hypervalent iodine compound that acts as a mild and selective oxidizing agent for primary alcohols, minimizing the risk of over-oxidation. Ethyl acetate is chosen for its suitable boiling point for reflux and its ability to dissolve the starting material.

-

-

Reaction: The reaction mixture is heated to reflux and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Petroleum ether is added to precipitate the reduced IBX byproduct.

-

The mixture is filtered to remove the solid waste.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The resulting oil, 1-Boc-3-formylazetidine, is often of sufficient purity (e.g., >95%) for subsequent steps. If further purification is needed, silica gel column chromatography can be performed.[9]

Chemical Reactivity and Synthetic Applications

The aldehyde functional group of 1-Boc-3-formylazetidine is a linchpin for synthetic elaboration, enabling access to a diverse range of more complex azetidine derivatives.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds. It proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.

Caption: Key steps in the reductive amination of 1-Boc-3-formylazetidine.

The following is an example of a reductive amination used in the synthesis of pharmaceutical intermediates.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-Boc-3-formylazetidine (1.0 eq) and the desired amine (e.g., trans-2-phenylcyclopropylamine) (1.0 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise to the stirring solution at room temperature.

-

Causality Note: NaBH(OAc)₃ is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium intermediate that forms in situ. Its acidity can also help catalyze iminium formation.

-

-

Reaction Monitoring: Stir the reaction at room temperature for several hours or until completion as determined by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the product.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, effectively replacing the carbonyl oxygen with a carbon-based substituent. This reaction involves a phosphonium ylide, which acts as a nucleophile.

Caption: The Wittig reaction transforms the aldehyde into a substituted alkene.

A Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction using a phosphonate ester, has been reported with 1-Boc-3-formylazetidine to synthesize α,β-unsaturated ester derivatives, which are valuable intermediates.[10][11]

Spectroscopic Characterization

Authenticating the structure and purity of 1-Boc-3-formylazetidine is crucial. The following data provides key identifiers.

| Technique | Data / Expected Values | Interpretation |

| ¹H NMR | Experimental Data (400 MHz, CDCl₃): δ 9.85 (d, J=2.0Hz, 1H), 4.14-4.07 (m, 4H), 3.40-3.32 (m, 1H), 1.44 (s, 9H).[9] | Aldehyde Proton (CHO): The downfield singlet/doublet around 9.85 ppm is characteristic of the aldehyde proton. Azetidine Protons: The multiplets between 3.32-4.14 ppm correspond to the five protons on the azetidine ring. Boc Protons: The sharp singlet at 1.44 ppm integrating to 9 protons confirms the presence of the tert-butyl group. |

| ¹³C NMR | Expected Chemical Shifts: δ ~200 ppm (C=O), ~80 ppm (quaternary C of Boc), ~50-60 ppm (CH₂ of azetidine), ~35-45 ppm (CH of azetidine), ~28 ppm (CH₃ of Boc). | The aldehyde carbonyl carbon is the most downfield signal. The other signals correspond to the carbons of the Boc group and the azetidine ring. |

| IR | Expected Absorptions: ~2720 cm⁻¹ & ~2820 cm⁻¹ (C-H aldehyde stretch), ~1730 cm⁻¹ (C=O aldehyde stretch), ~1690 cm⁻¹ (C=O carbamate stretch). | The two weak bands for the aldehydic C-H stretch (Fermi doublets) and the strong carbonyl absorption are key diagnostic peaks. |

| MS (ESI) | Expected m/z: 186.1 [M+H]⁺, 208.1 [M+Na]⁺. | Mass spectrometry confirms the molecular weight of the compound. |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Identification: 1-Boc-3-formylazetidine is classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: The compound is noted to be air-sensitive.[9] It should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon. For long-term stability, storage at -20°C is recommended.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and water.

Conclusion

1-Boc-3-formylazetidine is a high-value building block whose utility is firmly established in contemporary organic synthesis. Its constrained framework and versatile aldehyde handle provide a reliable entry point to novel chemical matter. A thorough understanding of its synthesis from the corresponding alcohol, its characteristic reactivity in cornerstone reactions like reductive amination and olefination, and its proper handling are essential for any researcher aiming to leverage its unique structural and chemical properties in the pursuit of new therapeutic agents.

References

-

Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Proceedings of the 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

- Google Patents. (n.d.). BR112021002298A2 - heterocyclic compounds as monoacylglycerol lipase inhibitors.

-

MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3123. Retrieved from [Link]

-

ResearchGate. (2024). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

University of Bath. (2022). Labelling of Small and Biomolecules for Tracking and Monitoring. Retrieved from [Link]

-

ResearchGate. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

Cell Chemical Biology. (2016). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. 23(11), 1375-1386. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 177947-96-5: 3-Formyl-Azetidine-1-Carboxylic acid Tert… [cymitquimica.com]

- 5. 177947-96-5 | 1-Boc-3-azetidinecarboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 6. chemscene.com [chemscene.com]

- 7. 177947-96-5 Cas No. | Azetidine-3-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 8. 1-(tert-Butoxycarbonyl)azetidine-3-carboxaldehyde | 177947-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. BR112021002298A2 - heterocyclic compounds as monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]

- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]

The Strategic Role of tert-Butyl 3-formylazetidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5), a versatile and increasingly important building block for medicinal chemists and drug development professionals. We will move beyond a simple recitation of properties to explore the strategic rationale behind its synthesis and application, focusing on the unique advantages conferred by the strained azetidine ring and the reactivity of its aldehyde functional group. This document is intended for researchers and scientists seeking to leverage this valuable intermediate in the design and synthesis of novel therapeutics.

Core Chemical and Physical Identity

This compound, also widely known as 1-Boc-3-azetidinecarboxaldehyde, is a synthetically useful intermediate characterized by a four-membered azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and featuring a reactive aldehyde at the 3-position.[1] The Boc group provides stability and improves solubility in organic solvents while allowing for facile deprotection under acidic conditions. The azetidine ring itself is a key structural motif; its inherent ring strain and conformational rigidity make it a valuable "bioisostere" for larger, more flexible rings, or a scaffold to orient substituents in a precise three-dimensional arrangement.[2][3] This precise spatial control is a critical factor in optimizing ligand-receptor interactions in drug design.

Table 1: Chemical and Physical Properties of CAS 177947-96-5

| Property | Value | Reference(s) |

| CAS Number | 177947-96-5 | |

| Molecular Formula | C₉H₁₅NO₃ | |

| Molecular Weight | 185.22 g/mol | |

| Appearance | Colorless to light yellow clear liquid/viscous oil | |

| Boiling Point | 257 °C at 760 mmHg | [4] |

| Density | 1.188 g/cm³ | [4] |

| Refractive Index | 1.4600 to 1.4640 | [4] |

| Solubility | Soluble in most organic solvents | |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | |

| Key Synonyms | 1-Boc-3-azetidinecarboxaldehyde, tert-Butyl 3-formyl-1-azetidinecarboxylate, N-Boc-3-formylazetidine | [1][5] |

Synthesis: Strategic Considerations for Oxidation

The preparation of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive azetidine ring. Two prevalent, high-yielding methods are the Swern oxidation and the use of 2-Iodoxybenzoic acid (IBX).

Swern Oxidation: A Mild and Controlled Approach

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[4]

Causality of Experimental Choices:

-

Low Temperature (-78 °C): This is crucial to control the reactivity of the electrophilic sulfur species formed and to prevent side reactions. The intermediate chloro(dimethyl)sulfonium chloride is unstable at higher temperatures.

-

Oxalyl Chloride: It serves as the primary activator for DMSO, forming the reactive electrophile. Trifluoroacetic anhydride can also be used but oxalyl chloride is often preferred for its volatile byproducts (CO, CO₂).

-

Triethylamine (Et₃N): This non-nucleophilic base is added to facilitate the final elimination step that forms the aldehyde, without competing as a nucleophile.

Caption: Workflow for the Swern Oxidation of 1-Boc-3-(hydroxymethyl)azetidine.

Protocol 1: Swern Oxidation

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C under an inert atmosphere (Argon or Nitrogen), add DMSO (2.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

-

Stir for an additional 1-2 hours at this temperature.

-

Add triethylamine (5.0 equivalents) dropwise, and allow the reaction to stir for 15 minutes at -78 °C before warming to room temperature.[4]

-

Quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., heptane/ethyl acetate gradient) to yield the desired aldehyde.[4]

IBX Oxidation: A Metal-Free Alternative

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that offers a metal-free alternative for the oxidation of alcohols. It is particularly useful for its high chemoselectivity.

Causality of Experimental Choices:

-

IBX: This reagent is highly selective for primary and secondary alcohols and generally does not lead to over-oxidation. It operates under mild, neutral conditions.

-

Solvent (e.g., Ethyl Acetate, DMSO): The choice of solvent can influence reaction rates. While IBX has low solubility in many common solvents, its use in refluxing ethyl acetate provides an effective medium for the reaction.[4]

Protocol 2: IBX Oxidation

-

To a stirring solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in ethyl acetate, add IBX (2.0 equivalents).[4]

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and add a nonpolar solvent such as petroleum ether to precipitate the iodoxolone byproduct.

-

Filter the reaction mixture to remove the solid byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. A reported yield for this method is 99%.[4]

Applications in Drug Discovery and Synthesis

The aldehyde functionality of this compound makes it a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations. This reactivity, combined with the desirable properties of the azetidine core, makes it a valuable precursor for complex molecular architectures.

The Azetidine Scaffold in Medicinal Chemistry

The four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry. Its conformational rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[2] It serves as a non-classical bioisostere for other cyclic and acyclic moieties, offering a unique vector in chemical space to improve properties like metabolic stability and cell permeability.

Notable Drugs Containing an Azetidine Ring:

-

Azelnidipine: A dihydropyridine calcium channel blocker used as an antihypertensive agent.[3]

-

Cobimetinib: A MEK inhibitor used in the treatment of melanoma.

-

Ximelagatran: An oral anticoagulant.

Targeting the STAT3 Signaling Pathway

A significant area of interest for azetidine-containing compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[3][6] As such, it is a high-value target in oncology.

Studies have shown that azetidine-based compounds can act as potent and selective STAT3 inhibitors.[7] The rigid azetidine scaffold is used to correctly orient pharmacophoric groups for optimal interaction with the STAT3 protein, often leading to irreversible binding to key cysteine residues.

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Synthetic Elaboration of the Aldehyde

The aldehyde group is a gateway to numerous chemical transformations. A recent patent highlights a practical application where this compound is used in the synthesis of novel cycloalkyne compounds, which are valuable in "click chemistry" and for creating peptide-drug conjugates (PDCs).[8]

Protocol 3: Example Aldol-Type Reaction

The following protocol is adapted from a patent literature example and demonstrates the reactivity of the aldehyde.[8]

-

Dissolve this compound (1.0 equivalent, e.g., 20.95 mmol) in methanol.

-

To this solution, add an aqueous solution of potassium hydroxide (approx. 4.2 equivalents).

-

Add an aqueous formaldehyde solution (37%, approx. 11 equivalents).

-

Stir the resulting mixture at room temperature for 2.5 hours, then increase the temperature to 40°C and stir for an additional 24 hours.

-

This procedure exemplifies a base-catalyzed reaction involving the aldehyde, likely an initial aldol-type addition followed by subsequent transformations, to build a more complex spirocyclic structure as described in the patent.[8]

Spectroscopic and Analytical Data

Accurate characterization is paramount. The following data has been reported for this compound.

¹H NMR (400 MHz, CDCl₃): [4][9]

-

δ 9.85 (d, J = 2.0 Hz, 1H): This singlet corresponds to the aldehydic proton.

-

δ 4.14 - 4.07 (m, 4H): These signals represent the protons on the carbons of the azetidine ring adjacent to the nitrogen.

-

δ 3.40 - 3.32 (m, 1H): This multiplet is the proton on the carbon bearing the formyl group.

-

δ 1.44 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for drug discovery. Its unique combination of a conformationally constrained, biologically relevant azetidine core and a versatile aldehyde handle allows for the efficient construction of complex molecules with finely tuned pharmacological profiles. The demonstrated application of related scaffolds in potent STAT3 inhibitors highlights the potential for this building block in developing next-generation cancer therapies. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of scaffolds like 1-Boc-3-azetidinecarboxaldehyde will undoubtedly play an expanding role in the synthesis of innovative therapeutics.

References

- CN103130700A - Preparation method of azelnidipine intermediate.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023;28(3):1091. doi:10.3390/molecules28031091

- WO2014139410A1 - Method for preparing intermediate of azelnidipine.

- Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. 2020;20(2):1537-1547. doi:10.3892/ol.2020.11729

-

EP4578860A1 - CYCLOALKYNE DERIVATIVE. European Patent Office. Accessed December 30, 2025. [Link]

-

This compound | C9H15NO3 | CID 10726182. PubChem. Accessed December 30, 2025. [Link]

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2021;64(1):564-589. doi:10.1021/acs.jmedchem.0c01705

-

WITTIG REACTION | MECHANISM. AdiChemistry. Accessed December 30, 2025. [Link]

- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. 2019;252:022085. doi:10.1088/1755-1315/252/2/022085

-

Wittig Reaction. Chemistry LibreTexts. Accessed December 30, 2025. [Link]

-

For the reaction of non-stabilized ylides. a steric interactions 1, 2 between ylide and aldehyde carbon substituent and 1, 3 between phosphorus, aldehyde substituent and C–H⋯O in TS1. b TS3 structure. ResearchGate. Accessed December 30, 2025. [Link]

- CN107709314A - Efflux pump inhibitors and therapeutic uses thereof.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 177947-96-5 [sigmaaldrich.com]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

Azetidine in Medicinal Chemistry: A Technical Guide to Harnessing Ring Strain for Therapeutic Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2][3] Its value lies in a unique balance: sufficient stability for robust handling and formulation, coupled with inherent ring strain that imparts a desirable three-dimensional structure and enables unique, strain-driven reactivity.[4][5] This guide provides a comprehensive analysis of the fundamental principles governing azetidine's structure and reactivity, explores its strategic application in medicinal chemistry, and offers practical protocols for its manipulation. For the drug development professional, the azetidine motif is not merely a small cyclic amine but a versatile tool for enhancing potency, modulating physicochemical properties, and accessing novel chemical space.[6]

The Azetidine Scaffold: A Structural and Energetic Perspective

The utility of the azetidine ring in drug design is a direct consequence of its unique structural and energetic properties. Understanding these foundational aspects is critical to exploiting its full potential.

The Source of Reactivity: Ring Strain Analysis

The chemistry of azetidines is dominated by the considerable energy stored within the four-membered ring.[7][8] This ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions of C-H bonds), makes the ring susceptible to cleavage under specific conditions.[5][9]

However, the magnitude of this strain is key. With a strain energy of approximately 25.4 kcal/mol, azetidine occupies a "sweet spot" of reactivity.[10] It is significantly more stable and easier to handle than the highly reactive three-membered aziridine (27.7 kcal/mol) but more reactive and conformationally constrained than the flexible, low-strain five-membered pyrrolidine (5.4 kcal/mol).[10] This intermediate reactivity allows chemists to treat the ring as a stable scaffold under many conditions, yet selectively "activate" it for ring-opening reactions when desired.

| Cyclic Amine/Alkane | Ring Size | Approximate Strain Energy (kcal/mol) | Key Characteristic |

| Aziridine | 3 | 27.7[10] | Highly reactive, difficult to handle |

| Azetidine | 4 | 25.4 [10] | Balanced stability and reactivity |

| Cyclobutane | 4 | 26.3[11] | High strain, chemically inert C-C bonds |

| Pyrrolidine | 5 | 5.4[10] | Low strain, flexible, unreactive |

| Piperidine | 6 | ~0 | Strain-free, conformationally defined |

Table 1: Comparative Ring Strain Energies of Saturated Heterocycles and Cycloalkanes.

Conformational Dynamics: The Puckered Ring

To alleviate some of the inherent torsional strain, the azetidine ring is not planar. It adopts a puckered or "butterfly" conformation.[5][12] This puckering is a dynamic process, and the energy barrier for ring inversion is low. The specific conformation is described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for an unsubstituted azetidine.[12]

The position of substituents significantly influences this conformation. Bulky substituents, particularly at the 3-position, generally favor a pseudo-equatorial orientation to minimize steric interactions with the protons on the C2 and C4 atoms.[12] This predictable conformational preference is a powerful tool in drug design, allowing for the precise spatial positioning of pharmacophoric elements.

Caption: Puckered conformation of azetidine minimizing torsional strain.

Strain-Release Reactivity: The Synthetic Chemist's Toolkit

The inherent strain of the azetidine ring can be harnessed as a driving force for a variety of chemical transformations, most notably ring-opening reactions. This "strain-release" approach provides a powerful method for constructing complex acyclic and larger cyclic amine structures.[13][14][15]

Nucleophilic Ring-Opening Reactions

The most common and synthetically useful reaction of azetidines is their cleavage by nucleophiles. The reaction is typically promoted by activation of the ring nitrogen, often through protonation with a Brønsted acid or coordination to a Lewis acid.[15] This activation enhances the electrophilicity of the ring carbons (C2 and C4), making them susceptible to nucleophilic attack. The reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the center of attack.

The regioselectivity of the ring-opening is a critical consideration for unsymmetrically substituted azetidines and is influenced by steric and electronic factors of both the substrate and the incoming nucleophile.[13]

Caption: General mechanism for acid-catalyzed nucleophilic ring-opening.

Protocol: Enantioselective Ring-Opening of a 3-Substituted Azetidine

This protocol is based on the methodology for the highly enantioselective ring-opening of azetidines promoted by a chiral squaramide hydrogen-bond donor catalyst, as reported in the Journal of the American Chemical Society.[16] This self-validating system demonstrates how catalyst recognition of electrostatic features can achieve high enantioselectivity.

Objective: To perform an enantioselective ring-opening of N-Boc-3-phenylazetidine with an acyl chloride.

Materials:

-

N-Boc-3-phenylazetidine

-

Cyclohexanecarbonyl chloride

-

Chiral squaramide catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)

-

2-Methyltetrahydrofuran (2-MeTHF), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral squaramide catalyst (0.01 mmol, 0.05 equiv).

-

Solvent and Reagents: Add anhydrous 2-MeTHF (1.0 mL). Cool the solution to the specified reaction temperature (e.g., -20 °C). Add N-Boc-3-phenylazetidine (0.2 mmol, 1.0 equiv).

-

Initiation: Add cyclohexanecarbonyl chloride (0.3 mmol, 1.5 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting azetidine is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by adding triethylamine (0.3 mmol) followed by saturated aqueous NaHCO₃ (2 mL). Warm the mixture to room temperature and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, wash with brine (5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired ring-opened amide.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality: The chiral squaramide catalyst forms a network of hydrogen bonds and electrostatic interactions with the azetidinium halide transition state.[16] This interaction preferentially stabilizes the transition state leading to one enantiomer of the product over the other, thus inducing high enantioselectivity. The choice of an ethereal solvent like 2-MeTHF was found to be optimal for selectivity in this system.[16]

Strategic Incorporation in Drug Design

The azetidine ring is more than just a synthetic intermediate; it is a powerful design element for modifying molecular properties to create better drugs.[17] Its rigid, three-dimensional structure and unique physicochemical properties make it an attractive scaffold and a versatile bioisostere.[18][19]

Azetidine as a Bioisostere

Bioisosteric replacement—the substitution of one chemical group for another with similar physical or chemical properties to enhance pharmacological activity or improve ADMET properties—is a cornerstone of medicinal chemistry.[20][21] Azetidine has emerged as a successful bioisostere for several common motifs.[6][22]

Incorporating azetidines can impart a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, reduced lipophilicity, and increased fraction of sp³ centers (Fsp³), a parameter often correlated with clinical success.[6]

| Original Motif | Azetidine Bioisostere | Key Property Improvements | Example Application Area |

| gem-Dimethyl | 3,3-Disubstituted Azetidine | Maintains tetrahedral geometry, can improve metabolic stability and solubility. | Enzyme inhibitors |

| Carbonyl (Ketone) | Azetidin-3-one | Introduces polarity and H-bond acceptor, alters electronics, can escape metabolic liabilities. | Kinase inhibitors |

| Piperidine/Pyrrolidine | Azetidine | Reduces lipophilicity (logP), reduces molecular weight, provides novel exit vectors.[6] | CNS agents, GPCR ligands |

| Piperazine | 2-Aza-azetidine (spirocyclic) | Increases Fsp³, improves solubility, provides 3D structure.[22][23] | GPCR antagonists |

Table 2: Azetidine as a Versatile Bioisostere in Medicinal Chemistry.

Caption: Azetidine as a bioisosteric replacement for larger rings and acyclic groups.

Case Studies: Azetidine in Approved Drugs

The successful application of the azetidine scaffold is evident in several marketed pharmaceuticals.

-

Azelnidipine (Calblock®): This dihydropyridine calcium channel blocker is used to treat hypertension.[2][19] The azetidine-3-ol moiety provides a rigid and polar anchor. Its conformational constraint helps to properly orient the other pharmacophoric groups for optimal binding to the L-type calcium channel, while its polarity contributes to the overall physicochemical profile of the drug.

-

Cobimetinib (Cotellic®): A potent and selective inhibitor of MEK1/2 for the treatment of melanoma, Cobimetinib features a 3-(piperidino)azetidine core.[2] The incorporation of the azetidine ring was a key step in optimizing the lead compound. It serves to improve aqueous solubility and permeability while maintaining high potency, demonstrating its utility in fine-tuning ADMET properties without sacrificing activity.

-

STAT3 Inhibitors: In the development of small-molecule STAT3 inhibitors, researchers optimized proline-based leads into a series of (R)-azetidine-2-carboxamide analogues.[24][25] This substitution resulted in compounds with significantly improved, sub-micromolar inhibitory potencies. The azetidine scaffold provided a more constrained conformation that was optimal for binding, allowing for the balancing of other physicochemical properties to improve cell permeability and overall drug-like characteristics.[25]

Conclusion and Future Outlook

The azetidine ring has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique position on the stability-reactivity spectrum allows it to be used both as a rigid, three-dimensional design element and as a precursor for complex amine structures via strain-release functionalization. Its proven success as a bioisostere for improving the drug-like properties of lead compounds ensures its continued relevance.

Future advances will likely focus on the development of novel, highly stereoselective methods for the synthesis and functionalization of complex azetidines. As the demand for molecules with higher sp³ character and refined physicochemical properties grows, the strategic application of the azetidine scaffold will undoubtedly play an expanding role in the discovery of the next generation of therapeutics.

References

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Available at: [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

-

Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

-

Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available at: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

-

Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

-

Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available at: [Link]

-

Azetidines of pharmacological interest. PubMed. Available at: [Link]

-

Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. PMC - NIH. Available at: [Link]

-

A) Strain energies of various cycloalkanes. B) 3D structure of... ResearchGate. Available at: [Link]

-

Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link]

-

Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Srce. Available at: [Link]

-

Strain Energy Increments. UMass OWL. Available at: [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

Sources

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Strain Energy Increments [owl.umass.edu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 15. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lifechemicals.com [lifechemicals.com]

- 18. benchchem.com [benchchem.com]

- 19. Azetidines - Enamine [enamine.net]

- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. baranlab.org [baranlab.org]

- 22. researchgate.net [researchgate.net]

- 23. tcichemicals.com [tcichemicals.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc Protected Azetidine Aldehydes: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. Among the saturated heterocyles that have garnered significant attention, the azetidine ring has emerged as a "privileged" scaffold.[1][2] This four-membered, nitrogen-containing heterocycle, once considered a synthetic curiosity, is now a highly sought-after building block in the design of new therapeutic agents.[3]

The unique appeal of the azetidine moiety stems from its inherent ring strain, which is intermediate between that of the highly reactive aziridines and the more conformationally flexible pyrrolidines.[2] This strained ring system imparts a degree of conformational rigidity to the parent molecule, which can lead to improved binding affinity for biological targets. Furthermore, the introduction of an azetidine ring can favorably modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, all of which are critical for the development of successful drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the azetidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[]

This guide provides a comprehensive overview of N-Boc protected azetidine aldehydes, focusing on their synthesis from readily available precursors, their unique reactivity profile, and their application as versatile intermediates in the synthesis of complex, biologically active molecules.

Synthesis of N-Boc-Azetidine-3-Aldehyde: A Tale of Two Oxidations

The most common and practical route to N-Boc-azetidine-3-aldehyde commences with the commercially available N-Boc-3-hydroxyazetidine. The pivotal step in this transformation is the selective oxidation of the secondary alcohol to the corresponding aldehyde. Two of the most reliable and widely employed methods for this conversion are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Precursor Synthesis: N-Boc-3-hydroxyazetidine

While N-Boc-3-hydroxyazetidine is commercially available, it can also be synthesized in the laboratory. A common method involves the debenzylation of 1-benzylazetidin-3-ol followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).[5]

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] It offers the advantages of neutral reaction conditions, short reaction times, and a straightforward workup.[8]

Experimental Protocol: Dess-Martin Oxidation of N-Boc-3-hydroxyazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added Dess-Martin periodinane (1.2-1.5 eq.) portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

-

The mixture is stirred vigorously until the two layers are clear.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x).

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-azetidine-3-aldehyde.

Method 2: Swern Oxidation

The Swern oxidation is another powerful and widely used method for the mild oxidation of alcohols.[9][10] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[11][12]

Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxyazetidine

-